2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple sulfur and oxygen atoms, as well as a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophiles used .
Scientific Research Applications
2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-methylsulfanyl-5,5-dimethyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5]azepin-8-one: Shares structural similarities but differs in the presence of the furan ring and acetamide group.
12,12-dimethyl-7,12-dihydrobenzo[a]acridine: Similar in having a tricyclic core but differs in the specific functional groups and overall structure.
Uniqueness
2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide is unique due to its combination of sulfur, oxygen, and nitrogen atoms within a tricyclic framework, along with the presence of a furan ring and acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
842973-49-3 |
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Molecular Formula |
C19H21N3O3S3 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H21N3O3S3/c1-19(2)7-12-13(9-25-19)28-17-15(12)16(21-18(22-17)26-3)27-10-14(23)20-8-11-5-4-6-24-11/h4-6H,7-10H2,1-3H3,(H,20,23) |
InChI Key |
VYIJDPOSGYVNPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SC)SCC(=O)NCC4=CC=CO4)C |
Origin of Product |
United States |
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